1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving cyclization of appropriate precursors. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, and the acetyl group is added through acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Pipecolinic Acid: Another piperidine derivative used in peptide synthesis.
Uniqueness: 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group with a piperidine ring and carboxylic acid functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-12-3-2-4-13(9-12)21-10-14(17)16-7-5-11(6-8-16)15(18)19/h2-4,9,11H,5-8,10H2,1H3,(H,18,19) |
InChI Key |
ZASHUVUSMOIPJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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